molecular formula C16H11F3N2S B12456871 4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine

4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B12456871
M. Wt: 320.3 g/mol
InChI Key: SXPBCMHKKQFJFC-UHFFFAOYSA-N
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Description

4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its trifluorophenyl and phenyl substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the substituents. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of Substituents: The phenyl and trifluorophenyl groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thiazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or trifluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or organometallic reagents under controlled temperatures.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Inhibiting or activating specific biochemical pathways.

    Modulation of Cellular Processes: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-phenyl-1,3-thiazol-2-amine: Lacks the trifluorophenyl group.

    5-phenyl-1,3-thiazol-2-amine: Lacks both the methyl and trifluorophenyl groups.

    4-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine: Has a trifluoromethyl group instead of a trifluorophenyl group.

Uniqueness

The presence of the trifluorophenyl group in 4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine may impart unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H11F3N2S

Molecular Weight

320.3 g/mol

IUPAC Name

4-methyl-5-phenyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H11F3N2S/c1-9-15(10-5-3-2-4-6-10)22-16(20-9)21-12-8-7-11(17)13(18)14(12)19/h2-8H,1H3,(H,20,21)

InChI Key

SXPBCMHKKQFJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C(=C(C=C2)F)F)F)C3=CC=CC=C3

Origin of Product

United States

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